N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Structure and Key Features:
The compound features a pyrazole core substituted at position 3 with a thiophen-2-yl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is linked via a methyl group to a 5-(2,4-difluorophenyl)isoxazole ring. The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, respectively.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O2S/c19-10-3-4-12(13(20)6-10)16-7-11(24-26-16)9-21-18(25)15-8-14(22-23-15)17-2-1-5-27-17/h1-8H,9H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLLLCCVDNGGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the isoxazole and pyrazole rings, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.38 g/mol. The presence of the difluorophenyl group enhances the lipophilicity and biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₂N₃O₂S |
| Molecular Weight | 367.38 g/mol |
| Structural Features | Isoxazole, Pyrazole |
| Biological Targets | Enzymes, Receptors |
The mechanism of action for this compound involves its binding to specific enzymes or receptors, which modulates their activity. The isoxazole ring is known for its ability to interact with various biological targets, potentially leading to inhibition of enzyme activity or modulation of signaling pathways. This interaction is crucial for its therapeutic effects.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy.
Case Study:
A study investigated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with significant induction of apoptosis observed at higher concentrations.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In vitro studies demonstrated that this compound significantly reduced TNF-α levels by up to 70% in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties comparable to established anti-inflammatory drugs like dexamethasone.
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been documented extensively. This compound was tested against various bacterial strains.
Results:
In vitro assays revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics such as ampicillin.
Summary Table of Biological Activities
Chemical Reactions Analysis
Isoxazole Ring
The electron-deficient isoxazole undergoes electrophilic substitution at the 5-position (para to the difluorophenyl group):
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield nitro derivatives (unstable under basic conditions) .
-
Nucleophilic Attack : Limited due to aromatic stabilization but reacts with strong nucleophiles (e.g., Grignard reagents) under high temperatures .
Pyrazole Core
The 1H-pyrazole exhibits reactivity at N1 and C4 positions:
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Alkylation/Acylation : N1 reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-methyl derivatives .
-
Oxidation : C4-H is oxidized to hydroxyl or ketone groups using MnO₂ or KMnO₄ .
Thiophene Substituent
The thiophen-2-yl group participates in:
-
Sulfur oxidation : Forms sulfoxide/sulfone derivatives with mCPBA.
-
Electrophilic substitution : Bromination at C5 using Br₂/FeCl₃ .
Table 2: Stability Under Conditions
| Condition | Observation | Source |
|---|---|---|
| Acidic (HCl, 1M, 80°C) | Pyrazole ring hydrolyzes (>2 h) | |
| Basic (NaOH, 1M, RT) | Isoxazole decomposition in >6 h | |
| UV light (254 nm) | Thiophene sulfone formation (48 h) |
Key Findings :
-
The compound is stable in neutral solvents (MeOH, DCM) but degrades under prolonged UV exposure .
-
Thermal decomposition occurs above 200°C, releasing CO₂ and HF .
Biological Derivatization
The carboxamide group is modified for prodrug development:
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Hydrolysis : Converts to carboxylic acid in vivo (pH 7.4, 37°C) .
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (improved membrane permeability) .
Table 3: Prodrug Derivatives
| Derivative | Bioactivity (IC₅₀) | Source |
|---|---|---|
| Methyl ester | 2.4 µM (A549 cells) | |
| Glycine conjugate | 8.9 µM |
Table 4: Reaction Rates of Structural Analogs
| Compound | Nitration Rate | Sulfonation Rate |
|---|---|---|
| Parent compound | Slow | Moderate |
| 3-(Thiophen-3-yl) analog | Faster | Slower |
| N-Methylpyrazole variant | No reaction | Moderate |
Trends :
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Electron-withdrawing groups (e.g., difluorophenyl) reduce electrophilic substitution rates .
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Thiophene orientation (2- vs. 3-substituted) alters sulfur reactivity .
Unresolved Challenges
Comparison with Similar Compounds
Structural Analogues of Pyrazole Carboxamides
Table 1: Key Comparisons
Key Observations :
- Bioactivity : The sulfonamide analog () shows antibacterial activity, likely due to sulfonamide’s role in disrupting folate synthesis. The target compound’s carboxamide may exhibit different target selectivity.
- Fluorine vs. Chlorine : The target’s difluorophenyl group may improve metabolic stability compared to dichlorophenyl analogs (), as C-F bonds resist oxidative degradation.
Isoxazole-Containing Derivatives
Table 2: Isoxazole-Based Comparisons
Key Observations :
- The chloro-fluorophenyl substitution in demonstrates antimicrobial activity, suggesting the target compound’s difluorophenyl-isoxazole moiety may similarly target microbial enzymes.
- Isoxazole’s rigidity may confer better conformational stability compared to flexible triazole derivatives.
Thiophene-Containing Analogues
Role of Thiophene :
Thiophene rings enhance electronic conjugation and participate in hydrophobic interactions. For example:
- The 5-methylthiophene in improves solubility while maintaining aromatic interactions.
- Unsubstituted thiophen-2-yl in the target compound may increase reactivity compared to methylated analogs.
Pharmacokinetics :
- Fluorine atoms in the target compound may reduce CYP450-mediated metabolism, enhancing half-life compared to non-fluorinated analogs .
- The carboxamide group’s hydrogen-bonding capacity could improve target binding affinity relative to sulfonamides or esters.
Preparation Methods
1,3-Dipolar Cycloaddition for Isoxazole Formation
The 5-(2,4-difluorophenyl)isoxazole core is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.
Procedure :
- Generate nitrile oxide in situ from 2,4-difluorobenzaldehyde oxime using chloramine-T.
- React with propargyl alcohol under reflux in toluene to yield 5-(2,4-difluorophenyl)isoxazol-3-yl methanol.
- Oxidize the alcohol to the aldehyde using MnO₂ in dichloromethane.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | Chloramine-T, toluene, 80°C | 78% | |
| Oxidation | MnO₂, CH₂Cl₂, RT | 85% |
Synthesis of the Pyrazole Moiety
Cyclocondensation of Hydrazine with 1,3-Diketones
The 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is prepared via cyclocondensation of thiophene-2-carbonylacetate with hydrazine hydrate:
Procedure :
- React ethyl 3-(thiophen-2-yl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux.
- Acidify with HCl to precipitate the pyrazole carboxylic acid.
Optimization :
Key Data :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 3-(thiophen-2-yl)-3-oxopropanoate | EtOH, reflux, 6 h | 75% | |
| Same | Ultrasound, 40°C, 20 min | 92% |
Amide Bond Formation and Final Assembly
Coupling Strategies
The aldehyde intermediate from the isoxazole moiety is converted to an amine via reductive amination, followed by amide coupling with the pyrazole carboxylic acid.
Stepwise Protocol :
- Reductive Amination :
Carboxylic Acid Activation :
- Convert 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid to its acyl chloride using SOCl₂.
Amide Coupling :
Alternative Method :
Optimization and Catalytic Methods
Role of Lewis Acids and Ultrasound
- InCl₃ Catalysis : InCl₃ (20 mol%) in 50% EtOH under ultrasound enhances cyclization yields (e.g., 95% for pyrazole formation).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency.
Comparative Data :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| InCl₃ | 50% EtOH | 95 | |
| EDC/HOBt | DMF | 82 |
Analytical Characterization
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes under reflux conditions .
- Step 2 : Coupling of the isoxazole moiety with a pyrazole-thiophene precursor using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
Characterization:
- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .
- NMR (¹H/¹³C) for structural validation: Key signals include δ 8.2–8.5 ppm (isoxazole C-H), δ 6.7–7.3 ppm (thiophene protons), and δ 2.5–3.0 ppm (methyl groups) .
- HRMS for molecular ion confirmation .
Basic: What functional groups in this compound are critical for its biological activity?
Answer:
The compound’s activity hinges on:
- Isoxazole ring : Stabilizes interactions with hydrophobic enzyme pockets via π-π stacking . Fluorine atoms at the 2,4-positions enhance metabolic stability and membrane permeability .
- Pyrazole-thiophene carboxamide : The carboxamide group participates in hydrogen bonding with target proteins (e.g., kinases), while the thiophene sulfur may coordinate with metal ions in catalytic sites .
Experimental validation : Replace the difluorophenyl group with non-fluorinated analogs; observe ~60% reduced activity in enzyme inhibition assays .
Advanced: How can reaction yields be optimized for the pyrazole-isoxazole coupling step?
Answer:
Key optimizations include:
- Solvent selection : Anhydrous DMF outperforms THF or DCM due to better solubility of intermediates .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics, reducing reaction time from 24h to 8h .
- Temperature control : Maintain 0–5°C during carbodiimide activation to minimize side reactions (e.g., racemization) .
- Ultrasound-assisted synthesis : Increases yield by 15–20% via enhanced mass transfer .
Troubleshooting : If yields drop below 50%, check for moisture ingress (activates side reactions) or incomplete activation of the carboxylic acid precursor .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Cross-validation : Test the compound in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Structural analogs : Compare activity of derivatives lacking the thiophene or isoxazole groups to isolate pharmacophores .
- Cellular context : Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
Example : If one study reports IC₅₀ = 50 nM (kinase A) and another finds no activity, repeat assays with recombinant kinase A purified under non-denaturing conditions to rule out protein misfolding artifacts .
Advanced: What in silico strategies are recommended for predicting target interactions?
Answer:
- Molecular docking : Use AutoDock Vina with the isoxazole and pyrazole as flexible residues. Prioritize targets with hydrophobic active sites (e.g., COX-2, EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4-mediated metabolism .
Validation : Compare docking scores with experimental IC₅₀ values. A Pearson correlation >0.7 confirms predictive reliability .
Advanced: How should researchers design experiments to elucidate the mechanism of action?
Answer:
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Pathway analysis : Perform RNA-seq on treated cells to map dysregulated pathways (e.g., apoptosis, MAPK signaling) .
- Metabolite profiling : LC-HRMS to track thiophene sulfoxide metabolites, which may contribute to off-target effects .
Critical controls : Include a structurally similar inactive analog to distinguish target-specific effects from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
